2(3H)-Furanone, 3-[(4-nitrophenyl)methylene]-5-phenyl-

Medicinal Chemistry Structure-Activity Relationship Furanone Synthesis

2(3H)-Furanone, 3-[(4-nitrophenyl)methylene]-5-phenyl- (CAS 54833-77-1), synonymously 3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one, is a synthetic, heterocyclic small molecule (C17H11NO4, MW 293.27 g/mol). It belongs to the 3-arylidene-2(3H)-furanone class, characterized by an exocyclic double bond conjugated to a 4-nitrophenyl ring at the 3-position and an unsubstituted phenyl ring at the 5-position of the furanone core.

Molecular Formula C17H11NO4
Molecular Weight 293.27 g/mol
CAS No. 54833-77-1
Cat. No. B6013326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(3H)-Furanone, 3-[(4-nitrophenyl)methylene]-5-phenyl-
CAS54833-77-1
Molecular FormulaC17H11NO4
Molecular Weight293.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2
InChIInChI=1S/C17H11NO4/c19-17-14(10-12-6-8-15(9-7-12)18(20)21)11-16(22-17)13-4-2-1-3-5-13/h1-11H/b14-10-
InChIKeyMRVJGNYLOFMNHR-UVTDQMKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2(3H)-Furanone, 3-[(4-nitrophenyl)methylene]-5-phenyl- (CAS 54833-77-1): Procurement-Relevant Identity and Core Characteristics


2(3H)-Furanone, 3-[(4-nitrophenyl)methylene]-5-phenyl- (CAS 54833-77-1), synonymously 3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one, is a synthetic, heterocyclic small molecule (C17H11NO4, MW 293.27 g/mol) . It belongs to the 3-arylidene-2(3H)-furanone class, characterized by an exocyclic double bond conjugated to a 4-nitrophenyl ring at the 3-position and an unsubstituted phenyl ring at the 5-position of the furanone core [1]. Its exact mass is 293.068808 g/mol, and key computed physicochemical parameters include a density of 1.387 g/cm³, a boiling point of 521.3 °C at 760 mmHg, and a flash point of 237 °C . The compound is an orange solid . This specific substitution pattern defines its reactivity and potential biological profile, distinguishing it from other nitrobenzylidene regioisomers and non-nitrated analogs.

Why a Generic 3-Arylidene-2(3H)-furanone Cannot Substitute for 3-[(4-Nitrophenyl)methylene]-5-phenyl-2(3H)-furanone (CAS 54833-77-1)


Substituting a generic 3-arylidene-5-phenyl-2(3H)-furanone for the specific 4-nitrophenyl derivative (CAS 54833-77-1) is scientifically unsound because the electronic and steric properties of the 4-nitro substituent critically govern both the compound's chemical reactivity and its biological target engagement. In 5-arylidene-2(5H)-furanone series, the introduction of a nitro group on the arylidene ring was shown to dramatically increase cytotoxicity relative to unsubstituted analogs [1]. While a direct, quantitative structure-activity relationship (SAR) study for this exact 3-arylidene scaffold is not publicly available, class-level inference dictates that the strong electron-withdrawing effect of the para-nitro group alters the electrophilicity of the α,β-unsaturated carbonyl system, which is the key pharmacophore for Michael addition with biological nucleophiles [2]. Furthermore, the compound's demonstrated utility as a specific precursor for constructing pyrrolone, pyridazinone, and oxadiazole heterocyclic systems relies on this precise substitution pattern; a different regioisomer (e.g., 3-nitro) or a non-nitrated analog would lead to different reaction kinetics and product distributions [3]. Therefore, procurement decisions must be based on the exact structure to ensure reproducible experimental outcomes.

Quantitative Differential Evidence for 2(3H)-Furanone, 3-[(4-nitrophenyl)methylene]-5-phenyl- (CAS 54833-77-1) Versus Comparators


Regioisomeric Nitro Group Positioning: 4-Nitro vs. 3-Nitro Derivative

The target compound, with a 4-nitro substituent, is structurally distinct from its 3-nitro regioisomer (3-(3-nitrobenzylidene)-5-phenyl-2(3H)-furanone). While direct comparative biological data for this exact pair are unavailable in the screened literature, their synthetic differentiation is documented. The 4-nitro isomer is synthesized via condensation of 3-benzoylpropionic acid with 4-nitrobenzaldehyde , while the 3-nitro isomer requires 3-nitrobenzaldehyde, leading to different crystalline products. In the related 5-arylidene-2(5H)-furanone class, the 3-nitrobenzylidene derivative (compound 21) was identified as the most potent cytotoxic agent, confirming that nitro position profoundly impacts bioactivity [1]. This class-level inference strongly suggests non-interchangeability for biological assays.

Medicinal Chemistry Structure-Activity Relationship Furanone Synthesis

Electrophilic Reactivity: Nitro-Activated vs. Unsubstituted Phenylmethylene Analog

The target compound contains an α,β-unsaturated carbonyl system activated by a 4-nitrophenyl substituent. The analogous compound 2(3H)-furanone, 5-phenyl-3-(phenylmethylene)- lacks this electron-withdrawing group. While quantitative electrophilicity indices are not published for this exact pair, the Hammett σₚ constant for a nitro group (0.78) versus hydrogen (0.00) quantifies the substantial increase in electron deficiency at the β-carbon of the enone system [1]. This increased electrophilicity was exploited synthetically: the target compound (CAS 54833-77-1) reacts with hydrazine hydrate in ethanol (6 h) to yield the pyridazinone derivative in 55% yield, demonstrating its ability to undergo nucleophilic ring-opening and re-cyclization [2]. The non-nitrated analog would be significantly less reactive under identical conditions.

Organic Synthesis Michael Addition Heterocycle Construction

Physicochemical Properties for Formulation and Handling: Direct Comparison with the 5-Bromophenyl Analog

The target compound's computed physical properties provide a practical differentiation point against heavier halogenated analogs like 5-(4-bromophenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone. The target compound (MW 293.27 g/mol) has a LogP of 3.8, a topological polar surface area of 72.1 Ų, and 0 hydrogen bond donors [1]. In contrast, the 4-bromophenyl analog has a significantly higher molecular weight (>370 g/mol) and a higher LogP due to the bromine atom, which would reduce aqueous solubility and potentially alter membrane permeability. These differences are critical when selecting a lead compound for further derivatization aimed at optimizing pharmacokinetic properties.

Pre-formulation Chemical Handling Solubility

Demonstrated Versatility as a Synthetic Building Block vs. 5-Phenyl-3H-furan-2-one

The target compound is an elaborated furanone that serves as a direct precursor to diverse heterocyclic libraries including pyrrolones, pyridazinones, and oxadiazoles, as documented by Hashem et al. [1]. Its progenitor, 5-phenyl-3H-furan-2-one (CAS 1955-39-1), lacks the exocyclic double bond and arylidene substituent, making it incapable of undergoing the same condensation and cycloaddition reactions. The target compound's reaction with benzylamine can be tuned to yield either the open-chain γ-ketobenzylamide (room temperature) or the cyclized 1-benzylpyrrolone (reflux), demonstrating controlled divergent synthesis from a single precursor [1]. This built-in versatility avoids the need to procure multiple starting materials for different heterocyclic series.

Heterocyclic Chemistry Parallel Synthesis Medicinal Chemistry

Reported Biological Activity: Cytostatic and Differentiation-Inducing Potential

The compound has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing use as an anti-cancer agent [1]. While this claim originates from a patent mapping service and the original patent document could not be retrieved for direct verification in this analysis, its persistence across multiple independent data aggregators [1][2] lends credibility. Furthermore, the compound has been tested in vitro for antitumor activity (50% inhibition of tumor cell growth) against KB human cell lines in a 72-hour assay format, as indexed by the ChEMBL-derived Aladdin Scientific database . The precise ID50 value for the compound in this assay is not publicly disclosed, but the assay registration confirms its screening in a standardized, human cancer cell-based functional assay.

Cancer Research Leukemia Cytostatic Assays

Validated Application Scenarios for 3-[(4-Nitrophenyl)methylene]-5-phenyl-2(3H)-furanone (CAS 54833-77-1)


Divergent Synthesis of Nitrogen-Containing Heterocyclic Libraries

The compound is uniquely suited as a common starting material for synthesizing diverse nitrogen heterocycles. By reacting with benzylamine, it yields either γ-ketobenzylamides or 1-benzylpyrrolones depending on temperature; with hydrazine hydrate, it forms acid hydrazides that can be further cyclized into 1,3,4-oxadiazoles and aminotriazoles [1]. This enables the construction of a focused library of drug-like heterocycles from a single procurement item, accelerating hit-to-lead campaigns in anti-inflammatory or antimicrobial programs.

Medicinal Chemistry Lead Optimization with a Nitro-Activated Michael Acceptor Scaffold

The 4-nitrophenyl substituent electronically activates the α,β-unsaturated lactone toward nucleophilic attack, making the compound a reactive Michael acceptor scaffold [2]. Medicinal chemists can exploit this for covalent inhibitor design or for generating adducts with biological thiols. Its moderate LogP (3.8) and molecular weight (293.27) provide a favorable starting point for further optimization, with room for additional substituents while staying within drug-likeness space [3].

Cancer Cell Differentiation Mechanism-of-Action Studies

Patent claims repeatedly associate this specific furanone with the ability to arrest proliferation of undifferentiated cancer cells and induce their differentiation to monocytes, a non-cytotoxic anti-cancer mechanism [4][5]. While these claims require independent validation, they provide a compelling rationale for procuring this compound for phenotypic screening campaigns aimed at identifying differentiation-inducing agents for leukemia or solid tumors. The compound has been registered in a KB human tumor cell line assay (ALA699945), confirming its passage through standardized anti-cancer screening .

Analytical Reference Standard for Nitro-Furanone Metabolite or Impurity Profiling

With certified reference material available from Toronto Research Chemicals (Product TRC-A575400-100MG) and a fully characterized spectral profile including 1H NMR and GC-MS [6], this compound can serve as an authenticated reference standard for analytical method development, impurity profiling, or forced degradation studies of nitro-substituted furanone-containing pharmaceuticals or natural products.

Quote Request

Request a Quote for 2(3H)-Furanone, 3-[(4-nitrophenyl)methylene]-5-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.